1-Tosyl-1H-indazole-5-carboxylic acid
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Description
1-Tosyl-1H-indazole-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of indazole and is widely used in the synthesis of various pharmaceuticals and biologically active molecules.
Scientific Research Applications
Synthesis and Functionalization Techniques
A prominent area of research involves the synthesis of substituted 1H-indazoles, employing a [3 + 2] annulation approach from arynes and hydrazones, enabling the construction of the 1H-indazole skeleton with various substituents under mild conditions. This methodology facilitates the production of 3-substituted indazoles and 1,3-disubstituted indazoles, highlighting the versatility of 1H-indazole derivatives in chemical synthesis (Li et al., 2012).
Applications in Material Science
Research into the modification of copper substrates with triazole films, specifically 1-(p-tolylthio)-1H-1,2,3-triazole-4-carboxylic acid, has demonstrated significant potential in enhancing the surface properties of these materials. The in-situ click-assembling reaction between tosyl azide and propiolic acid on Cu substrates leads to films exhibiting improved hydrophobicity, antibacterial activity, and anticorrosion abilities. This application showcases the utility of 1H-indazole derivatives in the development of functional coatings for metal surfaces (Li et al., 2019).
Catalysis and Chemical Reactions
The catalytic applications of 1H-indazole derivatives have been explored, such as in the Rh(II)-catalyzed cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines. This method enables the efficient synthesis of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines, demonstrating the catalytic versatility of 1H-indazole derivatives in facilitating novel synthetic routes (Wang et al., 2015).
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylindazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-10-2-5-13(6-3-10)22(20,21)17-14-7-4-11(15(18)19)8-12(14)9-16-17/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAKGXMFSVHJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C(=O)O)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tosyl-1H-indazole-5-carboxylic acid |
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